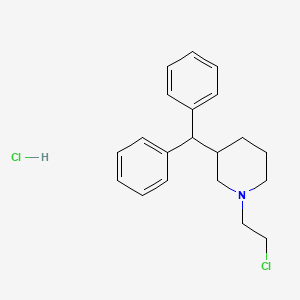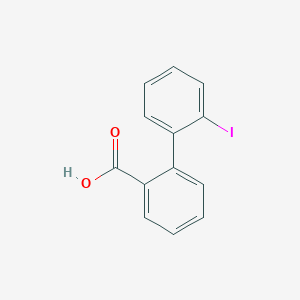
Aziridine, 1,1'-(1,5-naphthalenediylbis(sulfonyl))bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- is a highly reactive organic compound characterized by its three-membered aziridine ring structure This compound is notable for its strained ring, which imparts significant reactivity, making it a valuable building block in synthetic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- typically involves the reaction of naphthalene derivatives with sulfonyl aziridines. One common method includes the use of N-sulfonyl ketimines with unfunctionalized ketones, proceeding through a Mannich reaction followed by oxidative C−H amination . This method provides high yields and good enantioselectivity.
Industrial Production Methods
Industrial production of aziridine derivatives often employs ring-opening polymerization techniques. For example, anionic and cationic ring-opening polymerization of aziridines can produce polyamines with various structures . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by electron-withdrawing groups such as N-sulfonyl, leading to the formation of various nitrogen-containing compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Substitution Reactions: Aziridine rings can be substituted by various nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include chiral BINOL N-triflylphosphoramides for asymmetric synthesis, and Lewis acids for activating the aziridine ring . Conditions often involve mild temperatures and specific catalysts to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include a variety of heterocyclic compounds, such as pyrrolidines, pyrroles, and β-lactams . These products are valuable in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential in drug development due to its ability to form stable, bioactive compounds.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging its reactivity to target specific biological pathways.
Mécanisme D'action
The mechanism of action of aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- involves the activation of its strained aziridine ring. This activation can occur through nucleophilic attack or catalysis by Lewis acids, leading to ring opening and subsequent reactions . The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and formation of stable intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine, 1,1’-(2,7-naphthalenediylbis(sulfonyl))bis-: Similar structure but with different positional isomers.
N-sulfonyl aziridines: General class of compounds with similar reactivity and applications.
Uniqueness
Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- is unique due to its specific naphthalene and sulfonyl substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular architecture and reactivity.
Propriétés
Numéro CAS |
64398-51-2 |
|---|---|
Formule moléculaire |
C14H14N2O4S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[5-(aziridin-1-ylsulfonyl)naphthalen-1-yl]sulfonylaziridine |
InChI |
InChI=1S/C14H14N2O4S2/c17-21(18,15-7-8-15)13-5-1-3-11-12(13)4-2-6-14(11)22(19,20)16-9-10-16/h1-6H,7-10H2 |
Clé InChI |
OGPWUBLMLRQCCF-UHFFFAOYSA-N |
SMILES canonique |
C1CN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


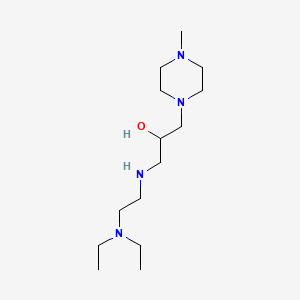
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
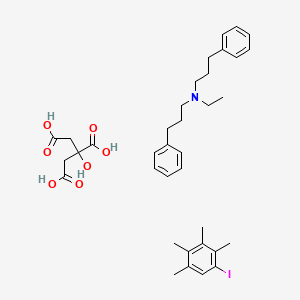
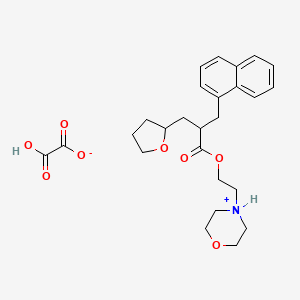
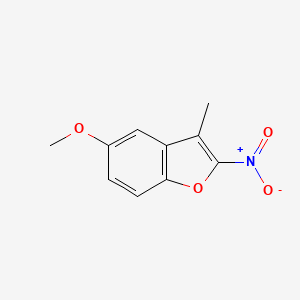


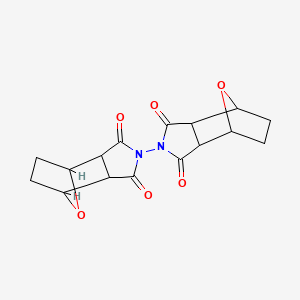
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)

